Ethyl 3-bromo-4,5-difluorobenzoate

Catalog No.
S853752
CAS No.
1805523-26-5
M.F
C9H7BrF2O2
M. Wt
265.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-4,5-difluorobenzoate

CAS Number

1805523-26-5

Product Name

Ethyl 3-bromo-4,5-difluorobenzoate

IUPAC Name

ethyl 3-bromo-4,5-difluorobenzoate

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

InChI Key

AKSBJENFGXZCPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)F

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)F

Ethyl 3-bromo-4,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol. It is classified as an ester derivative of benzoic acid, characterized by the presence of a bromine atom and two fluorine atoms on the benzene ring. This compound typically appears as a pale yellow crystalline solid and is soluble in organic solvents such as ethanol and methanol, but only slightly soluble in water. Its structure includes an ethyl ester group, which contributes to its reactivity and potential applications in various fields of research and industry .

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
  • Hydrolysis: The ester bond can be cleaved in acidic or basic conditions to yield 3-bromo-4,5-difluorobenzoic acid and ethanol.
  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Research indicates that ethyl 3-bromo-4,5-difluorobenzoate exhibits notable biological activities. It has demonstrated antibacterial and antifungal properties against various microorganisms. Additionally, it has been investigated for potential use as an herbicide and insecticide due to its ability to interact with specific biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity towards biological targets, making it a subject of interest in drug development and biochemical studies .

Ethyl 3-bromo-4,5-difluorobenzoate can be synthesized through several methods:

  • Esterification: A common method involves the reaction of 3-bromo-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically occurs under reflux conditions to ensure complete esterification.
  • One-Pot Synthesis: Another approach includes a one-pot procedure where benzoic acid derivatives are reacted with ethyl bromofluoroacetate in the presence of a catalyst to form the desired ester .

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity.

Ethyl 3-bromo-4,5-difluorobenzoate has diverse applications across various fields:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules and is used in various organic reactions.
  • Biological Research: The compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: It has potential applications in drug design targeting specific biological pathways.
  • Agrochemicals: Its properties make it suitable for use in developing herbicides and insecticides.

The interaction studies of ethyl 3-bromo-4,5-difluorobenzoate focus on its mechanism of action at the molecular level. The compound's unique structure allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are necessary to elucidate its specific interactions and effects on biological systems. This understanding could lead to insights into its potential therapeutic uses or ecological impacts.

Several compounds share structural similarities with ethyl 3-bromo-4,5-difluorobenzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 2-bromo-4,5-difluorobenzoateC9H7BrF2O2Different substitution pattern on the benzene ring
Ethyl 4-bromo-2,3-difluorobenzoateC9H7BrF2O2Similar halogen substitutions but at different positions
Ethyl 2-bromo-3,4-difluorobenzoateC9H7BrF2O2Distinct substitution pattern affecting reactivity
Ethyl 4-bromo-3-fluorobenzoateC9H7BrF2O2Contains one less fluorine atom compared to ethyl 3-bromo-4,5-difluorobenzoate

Uniqueness

Ethyl 3-bromo-4,5-difluorobenzoate is unique due to its specific arrangement of bromine and fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity compared to its analogs. This distinct substitution pattern allows for selective interactions with molecular targets, enhancing its utility in research applications.

The development of ethyl 3-bromo-4,5-difluorobenzoate emerged within the broader context of fluorine chemistry evolution during the late twentieth and early twenty-first centuries. While specific historical documentation of its initial synthesis remains limited in the available literature, the compound's development can be traced to the increasing demand for fluorinated building blocks in pharmaceutical and agrochemical research. The systematic exploration of polyfluorinated aromatic compounds gained momentum following the recognition that fluorine substitution could dramatically alter molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

The compound was first catalogued in chemical databases in the early 2000s, with its Chemical Abstracts Service registration number 1805523-26-5 being assigned during this period. The initial synthetic approaches likely drew from established methodologies for introducing both bromination and fluorination onto benzoic acid derivatives, building upon decades of research in electrophilic aromatic substitution and nucleophilic fluorination techniques. The compound's emergence coincided with the growing appreciation for the unique properties imparted by difluoro substitution patterns, particularly in the context of medicinal chemistry applications.

Nomenclature and Classification

Ethyl 3-bromo-4,5-difluorobenzoate adheres to systematic International Union of Pure and Applied Chemistry nomenclature conventions, with its full chemical name reflecting the substitution pattern on the benzoic acid core. The compound is classified under several organizational frameworks that highlight its structural and functional characteristics. According to the PubChem database, the molecule carries the identifier 121227876 and maintains the molecular formula C9H7BrF2O2. The systematic name ethyl 3-bromo-4,5-difluorobenzoate clearly indicates the positions of halogen substituents relative to the carboxylate functionality.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Abstracts Service Number1805523-26-5
PubChem Compound Identifier121227876
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
International Chemical Identifier KeyAKSBJENFGXZCPN-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCCOC(=O)C1=CC(=C(C(=C1)Br)F)F

The compound belongs to the broader class of halogenated benzoate esters, specifically representing a trisubstituted derivative with mixed halogen functionality. From a synthetic chemistry perspective, it is categorized as a fluorinated building block, making it particularly valuable in medicinal chemistry applications where fluorine incorporation is desired. The presence of both bromine and fluorine atoms classifies it as a mixed halogenated aromatic compound, offering unique reactivity profiles for various synthetic transformations.

Significance in Synthetic Organic Chemistry

Ethyl 3-bromo-4,5-difluorobenzoate occupies a crucial position in synthetic organic chemistry due to its exceptional utility as a building block for complex molecule construction. The compound's significance stems primarily from its participation in palladium-catalyzed cross-coupling reactions, where the brominated aromatic system serves as an excellent electrophilic partner. Research has demonstrated that brominated aromatic compounds exhibit superior reactivity compared to their chlorinated counterparts in Suzuki-Miyaura coupling reactions, making this compound particularly valuable for constructing biaryl systems.

The difluoro substitution pattern contributes additional synthetic value by modulating the electronic properties of the aromatic ring and influencing subsequent chemical transformations. Studies have shown that fluorine substituents can significantly enhance the selectivity and efficiency of various coupling reactions while also improving the stability of resulting products. The ethyl ester functionality provides additional synthetic versatility, allowing for further derivatization through hydrolysis, aminolysis, or reduction reactions to access corresponding carboxylic acids, amides, or alcohols.

Recent investigations have highlighted the compound's utility in constructing pharmaceutically relevant scaffolds, particularly in the synthesis of anti-inflammatory agents and other bioactive molecules. The strategic placement of halogen substituents enables selective functionalization through sequential cross-coupling strategies, allowing chemists to introduce multiple aryl or heteroaryl groups in a controlled manner. This capability has proven invaluable in structure-activity relationship studies and optimization campaigns for drug discovery programs.

Contemporary Research Landscape

The contemporary research landscape surrounding ethyl 3-bromo-4,5-difluorobenzoate reflects the broader trends in modern synthetic chemistry, with particular emphasis on sustainable methodologies and efficient synthetic routes. Current research efforts focus on developing improved synthetic protocols that minimize environmental impact while maximizing product yields and selectivity. Microwave-assisted synthesis has emerged as a particularly promising approach, with studies demonstrating significant improvements in reaction times and energy efficiency compared to conventional heating methods.

Table 2: Recent Research Applications and Methodologies

Application AreaMethodologyKey FindingsReference
Cross-coupling reactionsMicrowave-assisted Suzuki-MiyauraEnhanced reaction rates and yields
Pharmaceutical intermediatesSequential arylation strategiesAccess to complex polyfluorinated scaffolds
Green chemistryAqueous solvent systemsReduced environmental impact
Catalysis optimizationTandem catalyst systemsImproved selectivity and efficiency

Recent developments in catalytic methodology have led to significant advances in the efficient utilization of this compound in synthetic applications. The development of specialized catalyst systems, such as the combination of XPhosPdG2 and XPhos ligands, has enabled highly efficient cross-coupling reactions while suppressing undesired debromination side reactions. These advances have particular importance in the synthesis of complex polyfluorinated molecules for pharmaceutical applications.

The integration of computational chemistry approaches has also contributed to a deeper understanding of the compound's reactivity patterns and optimal reaction conditions. Molecular modeling studies have provided insights into the conformational preferences and electronic properties that govern its behavior in various chemical transformations. These computational investigations have proven particularly valuable in predicting reaction outcomes and guiding experimental design for new synthetic methodologies.

Laboratory-Scale Synthesis Routes

Esterification of 3-bromo-4,5-difluorobenzoic Acid

The most straightforward approach to ethyl 3-bromo-4,5-difluorobenzoate involves the direct esterification of 3-bromo-4,5-difluorobenzoic acid with ethanol. This classical Fischer esterification utilizes acid catalysis to promote the formation of the ester bond [2].

Reaction Mechanism and Conditions

The Fischer esterification proceeds through a tetrahedral intermediate mechanism. The reaction requires concentrated sulfuric acid as catalyst and is typically performed under reflux conditions. The key parameters include:

  • Temperature: 110-120°C for optimal reaction rates
  • Catalyst: 0.5-1.0 molar equivalents of concentrated sulfuric acid
  • Alcohol excess: 3-5 fold molar excess of ethanol to drive equilibrium
  • Reaction time: 8-12 hours for complete conversion [3]

Optimization Studies

Recent investigations have demonstrated that reaction kinetics follow pseudo-first-order behavior with respect to the carboxylic acid when ethanol is used in excess. The rate constant at 110°C has been determined to be 1.27 × 10⁻⁴ min⁻¹ with an activation energy of 58.2 kilojoules per mole [2].

Alternative Acid Catalysts

Beyond sulfuric acid, heterogeneous catalysts have shown promise for this transformation. Layered alkaline earth metal benzoates, including barium, calcium, and strontium benzoates, have demonstrated effective catalytic activity with ester conversions of 65-70% under optimized conditions [4]. These catalysts offer the advantage of recyclability for three consecutive reaction cycles without significant loss of activity.

Halogenation Approaches of Difluorobenzoates

The introduction of bromine into difluorobenzoate systems can be achieved through several complementary routes, each offering distinct advantages depending on the desired substitution pattern.

Electrophilic Aromatic Substitution

Direct bromination of ethyl 2,4-difluorobenzoate or ethyl 3,5-difluorobenzoate precursors using bromine in the presence of iron tribromide catalyst provides a controlled method for introducing bromine at specific positions. The reaction proceeds optimally at 40°C with yields reaching 92% .

Sequential Halogenation Strategy

A more sophisticated approach involves the sequential introduction of halogen substituents. Starting from para-fluoronitrobenzene, bromination using bromine and iron tribromide achieves high yields, followed by subsequent fluorination steps. This method allows for precise control over the halogenation sequence and minimizes undesired cross-reactivity .

Decarboxylative Halogenation

Recent advances in decarboxylative halogenation have opened new pathways for introducing bromine into fluorinated aromatic systems. The process involves the formation of acyl hypobromites, which undergo homolytic cleavage to generate acyloxy radicals. These radicals subsequently eliminate carbon dioxide to form alkyl radicals that can abstract halogen atoms from bromine sources [6].

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for constructing fluorinated aromatic esters with high selectivity and efficiency.

Copper-Catalyzed Reactions

Copper-based catalysts offer significant advantages for difluoroalkylation reactions due to their low cost, reduced toxicity, and wide availability. The Ullmann-type cross-coupling reaction of halodifluoroacetates with activated heteroaryl electrophiles has been successfully demonstrated, though excess copper was traditionally required [7].

Palladium-Catalyzed Approaches

Palladium catalysis provides exceptional versatility for carbon-fluorine bond formation. The ortho-fluorine-directed carbon-hydrogen activation has shown remarkable selectivity enhancement, with fluoroarenes exhibiting preferential activation at positions ortho to fluorine substituents [8].

Nickel-Catalyzed Methodology

Nickel catalysis has proven particularly effective for gem-difluoroalkene functionalization. The reaction mechanism involves oxidative addition of aryl bromides to nickel(0), followed by migratory insertion into the difluoroalkene. Subsequent beta-fluoride elimination generates the desired monofluoroalkene products with high Z-selectivity [9].

Industrial Production Methods

Batch Process Optimization

Industrial batch processing of ethyl 3-bromo-4,5-difluorobenzoate requires careful optimization of multiple parameters to ensure economic viability and product quality.

Process Design Considerations

The conventional batch esterification procedure involves charging all reactants into the reactor at the beginning of the cycle. The catalyst is typically added after the batch reaches the target temperature, followed by further heating until the boiling point of the reaction mixture is achieved [10].

Temperature Control Strategies

Optimal temperature profiles have been developed through dynamic optimization techniques. The use of Control Vector Parameterization combined with Sequential Quadratic Programming has enabled the identification of temperature trajectories that maximize conversion while minimizing process time [11].

Catalyst Loading Optimization

Studies have shown that catalyst loading significantly impacts both reaction rate and selectivity. For sulfuric acid-catalyzed systems, optimal loading ranges from 0.5-1.0 molar equivalents relative to the carboxylic acid substrate. Higher loadings may increase reaction rates but can lead to side reactions and product degradation [3].

Continuous Flow Synthesis

Continuous flow methodology represents a paradigm shift in esterification processes, offering numerous advantages over traditional batch operations.

Microreactor Technology

Flow chemistry utilizing microreactors provides exceptional control over reaction conditions. The high surface-to-volume ratios (up to 100,000 square meters per cubic meter) enable efficient heat and mass transfer, resulting in improved reaction rates and selectivity [12].

Process Intensification Benefits

Continuous flow esterification offers several key advantages:

  • Enhanced heat transfer: Rapid temperature control and uniform heating
  • Improved mixing: Molecular-level mixing in microchannels
  • Reduced reaction times: Efficient mass transfer accelerates reactions
  • Safety improvements: Smaller inventories of hazardous materials
  • Scalability: Linear scale-up from laboratory to production [13]

Optimization Parameters

Key parameters for continuous flow esterification include:

  • Flow rate: 0.15-0.25 milliliters per minute for optimal residence time
  • Temperature: 160-200°C for direct esterification
  • Pressure: 17 bar to maintain liquid phase
  • Residence time: 10-60 minutes depending on reactivity [13]

Scale-up Considerations and Challenges

The transition from laboratory-scale to industrial production presents unique challenges that must be systematically addressed.

Heat Transfer Limitations

Scale-up of exothermic esterification reactions requires careful consideration of heat transfer capabilities. Larger reactors have reduced surface-to-volume ratios, potentially leading to hot spots and reduced selectivity. Advanced heat exchanger designs and temperature control systems are essential [14].

Mass Transfer Effects

Mass transfer limitations become increasingly significant at larger scales. The formation of concentration gradients can impact reaction rates and selectivity. Proper agitation design and mixing studies are crucial for maintaining homogeneous reaction conditions [14].

Economic Optimization

Industrial-scale production requires balancing multiple economic factors:

  • Capital costs: Equipment size and complexity
  • Operating costs: Energy consumption and catalyst usage
  • Raw material costs: Feedstock pricing and availability
  • Product quality: Meeting specification requirements consistently [15]

Green Chemistry Approaches

Solvent-Free Methodologies

The development of solvent-free synthetic routes for ethyl 3-bromo-4,5-difluorobenzoate aligns with green chemistry principles by eliminating volatile organic compounds and reducing environmental impact.

Mechanochemical Approaches

High-speed ball milling has emerged as an effective method for solvent-free esterification. The mechanical energy provided by ball milling facilitates bond formation without requiring organic solvents. Two primary strategies have been developed:

  • Iodine/Potassium Dihydrogen Phosphate System: This method replaces traditional triphenylphosphine with inorganic phosphorus salts, offering improved sustainability and easier product isolation [16].
  • Potassium Iodide/Triethyl Phosphite System: Enables esterification with easily removable triethyl phosphite, providing cleaner product profiles [16].

Solid-State Reactions

Solid-state esterification reactions conducted under neat conditions have demonstrated excellent yields for aromatic esters. The use of heterogeneous acid catalysts, such as Amberlyst-15, enables catalyst recovery and reuse. Optimal conditions include:

  • Temperature: 80-120°C
  • Pressure: Atmospheric
  • Catalyst loading: 4.0 weight percent relative to reactants
  • Reaction time: 10-15 hours [17]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid heating and improved reaction rates in solvent-free systems. The dielectric heating mechanism enables selective heating of polar molecules, resulting in enhanced reaction efficiency and reduced energy consumption [18].

Catalyst Recycling Strategies

Sustainable synthesis requires the development of recyclable catalytic systems that minimize waste generation and reduce costs.

Heterogeneous Catalyst Recovery

The use of solid acid catalysts enables straightforward catalyst recovery through filtration. Studies have demonstrated that layered alkaline earth metal benzoates can be recycled for three consecutive reaction cycles without significant activity loss [4].

Immobilized Catalyst Systems

Enzyme immobilization on solid supports provides an effective strategy for catalyst recycling. Lipase enzymes immobilized on octyl-silane magnesium oxide-silica materials have shown excellent stability and recyclability for esterification reactions. The biocatalyst maintains high activity for at least 10 consecutive reaction cycles [19].

Continuous Flow Catalyst Recycling

Continuous flow systems enable efficient catalyst recycling through packed bed reactors. The catalyst remains stationary while reactants flow through the system, eliminating the need for catalyst recovery and purification steps [20].

Atom Economy Assessment

Atom economy calculations provide quantitative measures of reaction efficiency and waste generation, guiding the selection of optimal synthetic routes.

Theoretical Atom Economy

The Fischer esterification of 3-bromo-4,5-difluorobenzoic acid with ethanol has a theoretical atom economy of 90.9%, with water as the only byproduct. This high atom economy reflects the efficient utilization of starting materials [21].

Practical Atom Economy Considerations

While theoretical atom economy provides important guidance, practical considerations must account for:

  • Excess reagents: Ethanol is typically used in 3-5 fold excess to drive equilibrium
  • Catalyst requirements: Acid catalysts contribute to overall mass balance
  • Purification losses: Product isolation reduces overall efficiency
  • Side reactions: Competing reactions reduce atom economy [22]

Comparison with Alternative Routes

Alternative synthetic routes show varying atom economies:

  • Acid chloride route: 83.2% atom economy but requires toxic acid chlorides
  • Anhydride route: 75.0% atom economy with acetate byproduct formation
  • Decarboxylative halogenation: Variable atom economy depending on halogen source [21]

Purification and Characterization Techniques

Chromatographic Methods

Chromatographic purification of ethyl 3-bromo-4,5-difluorobenzoate requires careful selection of stationary phases and mobile phase compositions to achieve optimal separation efficiency.

High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 columns provides excellent separation of benzoate esters. The capacity factors increase with carbon content and degree of saturation, while branching and double bond content reduce retention times. Fluorinated derivatives show predictable increases in capacity factors with increasing fluorine content [23].

Optimal HPLC Conditions

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile-water gradient systems
  • Flow rate: 1.0 milliliter per minute
  • Detection: UV absorption at 254 nanometers
  • Temperature: 25°C for optimal resolution [24]

Gas Chromatography-Mass Spectrometry

GC-MS analysis provides both separation and identification capabilities. The method involves:

  • Column: Rxi-1ms (low-polarity phase)
  • Injector temperature: 250°C
  • Column temperature program: 50°C initial, 10°C/minute ramp to 300°C
  • Carrier gas: Helium at 1.0 milliliter per minute
  • Detection: Mass spectrometry with electron impact ionization [25]

Recrystallization Protocols

Recrystallization remains a fundamental purification technique for solid organic compounds, including ethyl 3-bromo-4,5-difluorobenzoate.

Solvent Selection Criteria

The ideal recrystallization solvent should:

  • Dissolve the compound well at elevated temperatures
  • Provide poor solubility at low temperatures
  • Maintain impurities in solution during crystallization
  • Exhibit non-reactivity with the compound
  • Possess appropriate boiling point relative to the compound [26]

Two-Solvent System Protocol

The two-solvent recrystallization method involves:

  • Primary solvent selection: Choose a solvent that dissolves the compound at boiling point
  • Secondary solvent addition: Add a miscible anti-solvent dropwise until cloudiness appears
  • Hot filtration: Remove insoluble impurities while maintaining elevated temperature
  • Controlled cooling: Allow slow crystallization to room temperature
  • Crystal collection: Filter and wash with cold solvent [27]

Optimization Parameters

Key parameters for successful recrystallization:

  • Dissolution temperature: Near boiling point of primary solvent
  • Cooling rate: 1-2°C per minute for optimal crystal formation
  • Seeding: Use of seed crystals to control nucleation
  • Washing protocol: Cold solvent washing to remove surface impurities [28]

Analytical Quality Control Parameters

Comprehensive quality control ensures that ethyl 3-bromo-4,5-difluorobenzoate meets required specifications for pharmaceutical, research, or industrial applications.

Purity Determination

Multiple analytical methods are employed for purity assessment:

  • HPLC purity: Minimum 95% by area normalization
  • GC purity: Confirmation of HPLC results using alternative separation mechanism
  • Nuclear magnetic resonance: Structural confirmation and purity assessment
  • Mass spectrometry: Molecular weight confirmation and impurity identification [29]

Specification Limits

Typical quality control specifications include:

  • Assay: 98.0-102.0% by HPLC
  • Water content: ≤0.5% by Karl Fischer titration
  • Residual solvents: ≤0.1% by GC headspace analysis
  • Heavy metals: ≤10 parts per million by ICP-MS
  • Melting point: Within 2°C of reference standard [29]

Analytical Method Validation

Validation of analytical methods follows International Council for Harmonisation guidelines:

  • Specificity: Demonstrates method selectivity for the target compound
  • Linearity: Correlation coefficient ≥0.999 over analytical range
  • Accuracy: Recovery 98-102% for known additions
  • Precision: Relative standard deviation ≤2.0% for replicate analyses
  • Robustness: Method performance under varied conditions [30]

Nuclear Magnetic Resonance Characterization

¹H NMR spectroscopy provides definitive structural confirmation:

  • Chemical shift patterns: Aromatic protons appear at 7.0-8.0 parts per million
  • Integration ratios: Confirm expected proton counts for each environment
  • Coupling patterns: Verify substitution patterns through spin-spin coupling
  • Purity assessment: Integration of impurity signals relative to main compound [31]

¹³C NMR spectroscopy offers complementary structural information:

  • Carbonyl carbon: Appears at approximately 165 parts per million
  • Aromatic carbons: Range from 100-160 parts per million
  • Fluorine coupling: Characteristic carbon-fluorine coupling patterns
  • Quantitative analysis: Comparison of peak areas for purity determination [32]

XLogP3

3

Dates

Last modified: 08-16-2023

Explore Compound Types